12,13-Dibromo-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine
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Overview
Description
12,13-Dibromo-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine is a chemical compound with the molecular formula C12H14Br2O4 It is a member of the benzotetraoxacyclododecine family, characterized by the presence of bromine atoms and a cyclic structure containing oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12,13-Dibromo-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine typically involves the bromination of a precursor compound. One common method involves the reaction of a benzotetraoxacyclododecine derivative with bromine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form for various applications .
Chemical Reactions Analysis
Types of Reactions
12,13-Dibromo-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify its structure.
Reduction Reactions: Reduction of the compound can lead to the removal of bromine atoms and the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotetraoxacyclododecine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .
Scientific Research Applications
12,13-Dibromo-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 12,13-Dibromo-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine involves its interaction with specific molecular targets and pathways. The bromine atoms and cyclic structure allow it to form stable complexes with various biomolecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromobutane: A simpler brominated compound used in organic synthesis.
18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydrobenzo[b][1,4,7,10,13,16]Hexaoxacyclotetradecene: Another brominated cyclic compound with a different ring structure
Uniqueness
12,13-Dibromo-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine is unique due to its specific ring structure and the presence of multiple bromine atoms. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C12H14Br2O4 |
---|---|
Molecular Weight |
382.04 g/mol |
IUPAC Name |
14,15-dibromo-2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(16),12,14-triene |
InChI |
InChI=1S/C12H14Br2O4/c13-9-7-11-12(8-10(9)14)18-6-4-16-2-1-15-3-5-17-11/h7-8H,1-6H2 |
InChI Key |
LROGNZUKBSTBCG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC2=CC(=C(C=C2OCCO1)Br)Br |
Origin of Product |
United States |
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